molecular formula C5H9NaO3 B7802576 Betulincaffeate

Betulincaffeate

Cat. No.: B7802576
M. Wt: 140.11 g/mol
InChI Key: UKDRZWCRRJOZNR-GSBNXNDCSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Betulincaffeate is a chemical compound derived from the esterification of betulin and caffeic acid. It belongs to the class of triterpenoids, which are known for their diverse biological activities. This compound has garnered interest due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Betulincaffeate can be synthesized through the esterification of betulin and caffeic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond between the hydroxyl group of betulin and the carboxyl group of caffeic acid. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve the extraction of betulin from natural sources, such as the bark of birch trees, followed by its chemical modification. The large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity. Solvent extraction, distillation, and crystallization are commonly employed techniques in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Betulincaffeate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form betulonic acid derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Betulonic acid derivatives.

    Reduction: Alcohol derivatives of this compound.

    Substitution: Various substituted this compound derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other bioactive compounds.

    Biology: Investigated for its role in modulating biological pathways and cellular processes.

    Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties. It has shown potential in inhibiting the growth of cancer cells and reducing inflammation.

    Industry: Utilized in the development of pharmaceuticals, nutraceuticals, and cosmetic products due to its bioactive properties.

Mechanism of Action

Betulincaffeate exerts its effects through multiple molecular targets and pathways:

    Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.

    Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.

    Anticancer: Induces apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins. It also inhibits cell proliferation by interfering with cell cycle progression.

Comparison with Similar Compounds

Betulincaffeate can be compared with other triterpenoids, such as betulinic acid and betulin:

    Betulinic Acid: Similar to this compound, betulinic acid exhibits anti-inflammatory, antioxidant, and anticancer properties. this compound may have enhanced bioavailability and potency due to the presence of the caffeic acid moiety.

    Betulin: Betulin is the precursor for both this compound and betulinic acid. While betulin itself has bioactive properties, its derivatives, including this compound, often show improved pharmacological activities.

Properties

IUPAC Name

sodium;(Z)-4-oxopent-2-en-2-olate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2.Na.H2O/c1-4(6)3-5(2)7;;/h3,6H,1-2H3;;1H2/q;+1;/p-1/b4-3-;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDRZWCRRJOZNR-GSBNXNDCSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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